

An In-depth Technical Guide to 3-Hydroxybenzaldehyde: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hydroxybenzaldehyde**, a significant aromatic aldehyde with diverse applications in pharmaceutical synthesis, fragrance creation, and materials science. This document delves into its historical discovery, detailed physicochemical properties, key synthetic methodologies with experimental protocols, and its role in various chemical and biological processes.

Discovery and History

3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde) is an organic compound with the formula HOC₆H₄CHO. It exists as a colorless to light-tan solid and is one of three isomers of hydroxybenzaldehyde.[1] While the precise moment of its first definitive synthesis is not as famously documented as some other compounds, its preparation and characterization were part of the broader exploration of aromatic chemistry in the 19th century. An early report of its synthesis was by the German chemist Justus von Liebig in 1835, although it was initially referred to as salicylaldehyde (the ortho-isomer).[2]

Historically, several methods have been employed for its preparation. One of the earliest documented methods involves the reduction of m-hydroxybenzoic acid using sodium amalgam in a weakly acidic solution.[3][4] Another classic approach, developed by Tiemann and Ludwig, involves a multi-step synthesis starting from 3-nitrobenzaldehyde. This process includes the



reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to introduce the hydroxyl group.[1][4] These early methods laid the groundwork for the more refined and industrially viable synthetic routes used today.

Physicochemical and Spectral Data

The physical and chemical properties of **3-Hydroxybenzaldehyde** are critical for its application in synthesis and research. The compound is a white to light beige crystalline solid.[2] It is slightly soluble in water but shows good solubility in organic solvents like ethanol, acetone, ether, and benzene.[5][6]

Table 1: Physicochemical Properties of 3-Hydroxybenzaldehyde

| Property | Value | Reference(s) |
|--------------------------------|--|--------------|
| Molecular Formula | C7H6O2 | [1] |
| Molecular Weight | 122.12 g/mol | [7] |
| Appearance | Colorless to light yellow crystalline solid | [1][5] |
| Melting Point | 100-103 °C (lit.), 106 °C, 107.2 °C | [1][6][8] |
| Boiling Point | 240 °C (lit.), 191 °C at 50 mm Hg (lit.) | [1][5] |
| Density | 1.1179 g/cm³ (at 130 °C), 1.2103 g/cm³ | [1][6] |
| Vapor Pressure | 0.01 mmHg | [7] |
| рКа | 8.98 (at 25 °C) | [9] |
| Solubility in Water | Slightly soluble | [5][6] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, hot water, benzene | [2][5] |

Table 2: Spectral Data for 3-Hydroxybenzaldehyde



| Spectrum Type | Key Peaks / Shifts |
|---|---|
| ¹ H NMR (CDCl ₃) | δ ~9.9 (s, 1H, CHO), 7.1-7.5 (m, 4H, Ar-H), 5.5-6.0 (br s, 1H, OH) |
| ¹³ C NMR (CDCl ₃) | δ ~192 (CHO), 156 (C-OH), 138 (C-CHO), 130 (Ar-CH), 123 (Ar-CH), 122 (Ar-CH), 115 (Ar-CH) |
| IR (KBr, cm ⁻¹) | ~3200-3400 (br, O-H stretch), ~2850 & 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1590 (C=C stretch of aromatic ring) |
| Mass Spectrum (EI) | m/z 122 (M+), 121 (M-H)+, 93 (M-CHO)+ |
| (Note: Spectral data are approximate and can vary based on solvent and experimental conditions. These are typical expected values.) | |

Synthesis of 3-Hydroxybenzaldehyde

Several synthetic routes to **3-Hydroxybenzaldehyde** have been developed, ranging from classical named reactions to modern industrial processes. The choice of method often depends on the starting material availability, desired scale, and purity requirements.

Synthesis from 3-Nitrobenzaldehyde

This is a well-established, multi-step laboratory synthesis.[1] The process involves the reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis.

Step 1: Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde

- Prepare a solution of stannous chloride dihydrate (e.g., 450 g) in concentrated hydrochloric acid (e.g., 600 mL) in a large beaker equipped with a mechanical stirrer. Cool the mixture in an ice-salt bath to 5°C.[4]
- Add 3-nitrobenzaldehyde (e.g., 100 g) in one portion. The temperature will rise; maintain it between 25-30°C initially, and then control the exothermic reaction by reapplying the ice-salt bath to keep the temperature from exceeding 100°C.[4]

Foundational & Exploratory



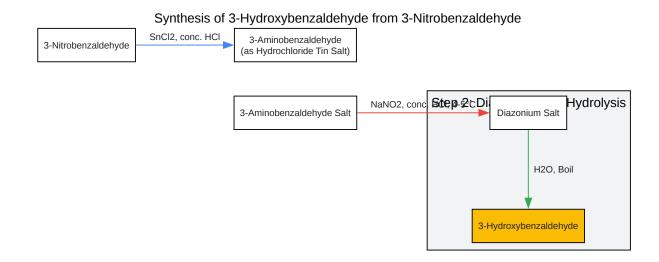


- Vigorous stirring is essential. After the initial exotherm subsides, continue stirring as the solution cools. A thick, crystalline paste of the amine hydrochloride tin double salt will form.[4]
- Filter the precipitate and wash it with a small amount of hydrochloric acid.

Step 2: Diazotization and Hydrolysis of 3-Aminobenzaldehyde

- Suspend the damp salt from the previous step in concentrated hydrochloric acid (e.g., 600 mL) and cool the mixture to 4-5°C in an ice-salt bath.[4]
- Slowly add a solution of sodium nitrite (e.g., 46 g) in water (e.g., 150 mL), keeping the tip of the addition funnel below the surface of the suspension and maintaining the temperature at 4-5°C.[4]
- After the addition is complete, stir the mixture for 1 hour to allow for the complete crystallization of the diazonium salt.[4]
- Filter the reddish-brown diazonium salt.
- Cautiously add the damp diazonium salt in small portions to a large volume of boiling water (e.g., 1.7 L) over approximately 40 minutes. Nitrogen gas will evolve.[4]
- Boil the resulting solution with activated charcoal (e.g., 4 g) for a few minutes and filter while hot.[4]
- Cool the red filtrate in an icebox for 12-16 hours to induce crystallization.
- Collect the orange crystals of **3-Hydroxybenzaldehyde** by filtration. The product can be further purified by recrystallization from boiling benzene to yield light-tan crystals.[4]





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Workflow for the synthesis of **3-Hydroxybenzaldehyde**.

Industrial Synthesis from m-Cresol

Modern industrial production often utilizes m-cresol as a starting material due to its availability and cost-effectiveness. This process typically involves protecting the hydroxyl group, halogenating the methyl group, and subsequent hydrolysis.[10]

Step 1: Acetylation of m-Cresol

- Charge a reactor with m-cresol and acetic anhydride.
- Heat the mixture to 130-135°C and maintain the reaction for 5 hours.
- After the reaction, recover the acetic acid by-product by distillation under reduced pressure to obtain the intermediate, m-tolyl acetate.[10]

Step 2: Bromination of m-Tolyl Acetate



- To the m-tolyl acetate, add an organic solvent, a radical initiator (e.g., AIBN), and a brominating agent (e.g., NBS).
- Heat the mixture to 65-90°C for 10-15 hours.
- Upon completion, wash the reaction mixture with water and add a reducing agent (e.g., sodium bisulfite) to quench any remaining brominating agent.
- Separate the organic layer and distill under reduced pressure to obtain the crude dibrominated product.[10]

Step 3: Hydrolysis to 3-Hydroxybenzaldehyde

- Add water and a carbonate base (e.g., sodium carbonate) to the dibrominated product.
- Heat the mixture to reflux and maintain for 10-15 hours.
- Filter the hot solution to remove solid residues.
- Cool the filtrate to below 10°C to precipitate the crude 3-Hydroxybenzaldehyde.[10]
- For purification, dissolve the crude solid in water, add activated carbon, and heat to 70-80°C for 1 hour for decolorization.
- Filter the hot solution to remove the activated carbon, cool the filtrate to 10°C, filter the purified solid, and dry at 75°C to obtain the final product.[10]

Other Synthetic Methods

- Reimer-Tiemann Reaction: This classic reaction involves the ortho-formylation of phenols
 using chloroform in a basic solution.[11] While salicylaldehyde (the ortho-isomer) is the major
 product from phenol due to stabilization effects, modifications to the reaction conditions or
 substrate can influence the regioselectivity, though it is not the primary method for producing
 the meta-isomer.[12]
- Oxidation of 3-Hydroxybenzyl Alcohol: The direct oxidation of 3-hydroxybenzyl alcohol
 provides a straightforward route to the aldehyde. Various oxidizing agents can be employed
 for this transformation.[3] Biocatalytically, the NADP-dependent enzyme 3-hydroxybenzyl-



alcohol dehydrogenase can produce **3-hydroxybenzaldehyde** from the corresponding alcohol.[1]

From 3-Hydroxybenzoic Acid: Reduction of 3-hydroxybenzoic acid or its derivatives can yield
 3-hydroxybenzaldehyde.[3]

Biological Role and Applications

3-Hydroxybenzaldehyde is more than a synthetic intermediate; it also exhibits notable biological activity and is found in some natural sources like certain fungi (Penicillium solitum) and plants (Zizania aquatica).[7][13]

Vasculoprotective Effects

Research has shown that **3-Hydroxybenzaldehyde** exhibits vasculoprotective effects. It can inhibit the proliferation of vascular smooth muscle cells (VSMCs) and reduce inflammation in endothelial cells.[1][14] It has been shown to arrest the cell cycle in VSMCs and inhibit angiogenesis.[14] These properties make it a compound of interest for research into atherosclerosis and other cardiovascular diseases.[14] In biological systems, it is a substrate for aldehyde dehydrogenase (ALDH), particularly the ALDH2 isoform in humans and rats.[13] [14]

Applications in Synthesis

The dual functionality of the hydroxyl and aldehyde groups makes **3-Hydroxybenzaldehyde** a versatile building block in organic synthesis.

- Pharmaceuticals: It is a key starting material in the synthesis of various active
 pharmaceutical ingredients (APIs). A notable example is its use in the Biginelli
 cyclocondensation reaction to synthesize Monastrol, a potent and selective inhibitor of the
 mitotic kinesin Eg5, which has been studied as an anti-cancer agent.[1][15] It is also used to
 develop compounds with anti-inflammatory and analgesic properties.[16][17]
- Flavors and Fragrances: The compound and its derivatives are used in the flavor and fragrance industry to create specific aromatic profiles in perfumes, cosmetics, and food products.[10][17]



- Dyes and Polymers: It serves as an intermediate in the manufacturing of various dyes and can be used in the synthesis of oligo-3-hydroxybenzaldehyde through oxidative polycondensation.[8][15]
- Chemical Research: It is widely used as a reagent and starting material for synthesizing more complex molecules, including various heterocyclic compounds.[8][15]

Conclusion

3-Hydroxybenzaldehyde is a compound with a rich history and a significant role in modern chemistry and drug development. From its early synthesis using classical methods to its efficient industrial production, it remains a vital intermediate. Its well-characterized physicochemical properties, coupled with its versatile reactivity and interesting biological profile, ensure its continued importance for researchers and scientists in both academic and industrial settings. The detailed synthetic protocols provided herein serve as a practical guide for its preparation, enabling further innovation and application of this valuable chemical building block.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxybenzaldehyde: Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018108#discovery-and-history-of-3-hydroxybenzaldehyde]

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